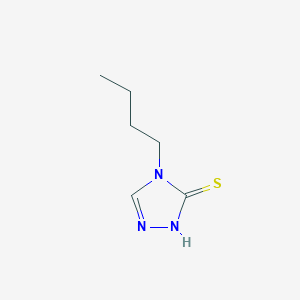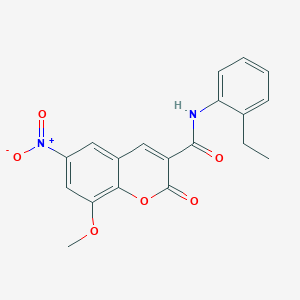
2-(1,3-benzothiazol-2-ylthio)-N-(2-benzoylphenyl)acetamide
Descripción general
Descripción
2-(1,3-benzothiazol-2-ylthio)-N-(2-benzoylphenyl)acetamide, also known as BTA-1, is a chemical compound that has been extensively studied for its potential therapeutic applications. BTA-1 belongs to the class of benzothiazole derivatives, which have been shown to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 2-(1,3-benzothiazol-2-ylthio)-N-(2-benzoylphenyl)acetamide is not fully understood. However, studies have shown that this compound inhibits the activity of the enzyme histone deacetylase (HDAC). HDAC is an enzyme that plays a key role in regulating gene expression. Inhibition of HDAC activity by this compound leads to changes in gene expression that ultimately result in the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its anticancer activity, this compound has been shown to possess antiviral and anti-inflammatory properties. This compound has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which plays a key role in the transmission of nerve impulses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-(1,3-benzothiazol-2-ylthio)-N-(2-benzoylphenyl)acetamide is its potent anticancer activity. This compound has been shown to be effective against a wide range of cancer cell lines, including those that are resistant to chemotherapy. However, one of the limitations of this compound is its solubility in aqueous solutions. This can make it difficult to administer this compound in vivo.
Direcciones Futuras
There are several future directions for research on 2-(1,3-benzothiazol-2-ylthio)-N-(2-benzoylphenyl)acetamide. One area of research is the development of more potent derivatives of this compound. Another area of research is the investigation of the potential use of this compound in combination with other anticancer agents. Additionally, the potential use of this compound in the treatment of other diseases, such as viral infections and neurodegenerative disorders, warrants further investigation.
Conclusion:
In conclusion, this compound is a promising chemical compound that has been extensively studied for its potential therapeutic applications. This compound exhibits potent anticancer, antiviral, and anti-inflammatory properties, and has been shown to inhibit the activity of the enzyme HDAC. While there are limitations to its use in lab experiments, this compound has several potential future directions for research, including the development of more potent derivatives and investigation of its use in combination with other anticancer agents.
Aplicaciones Científicas De Investigación
2-(1,3-benzothiazol-2-ylthio)-N-(2-benzoylphenyl)acetamide has been extensively studied for its potential therapeutic applications. One of the major areas of research is its anticancer activity. Studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-benzoylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2S2/c25-20(14-27-22-24-18-12-6-7-13-19(18)28-22)23-17-11-5-4-10-16(17)21(26)15-8-2-1-3-9-15/h1-13H,14H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFSWGPZMIRDIRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)CSC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-bromophenyl)-3-{4-[(isopropylamino)sulfonyl]phenyl}propanamide](/img/structure/B3617425.png)
![N,N'-1,2-phenylenebis[2-(4-chloro-3-methylphenoxy)acetamide]](/img/structure/B3617439.png)


![methyl N-{[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}glycinate](/img/structure/B3617458.png)
![1-(1,3-benzothiazol-2-yl)-3-[(4-methoxyphenoxy)methyl]-4-phenyl-1H-pyrazol-5-amine](/img/structure/B3617466.png)
![3-(1-benzofuran-2-yl)-1-[(2,6-difluorobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide](/img/structure/B3617482.png)
![1-[(4-phenoxybenzyl)oxy]-3-(2-thienyl)-2(1H)-quinoxalinone 4-oxide](/img/structure/B3617484.png)

![N-{[(5-chloro-6-methyl-1,3-benzothiazol-2-yl)amino]carbonothioyl}-2,4-dimethylbenzamide](/img/structure/B3617510.png)

![N-[4-(5-benzoyl-1H-benzimidazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B3617519.png)

